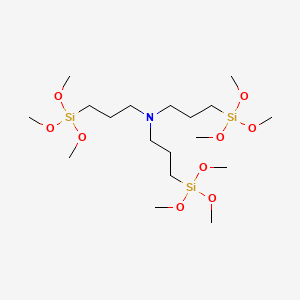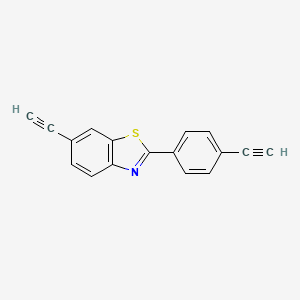
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a pentenone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
The synthesis of 1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves several steps:
-
Synthetic Routes and Reaction Conditions
- One common synthetic route involves the reaction of 4-chlorobenzaldehyde with morpholine and a suitable alkene under acidic conditions to form the desired product.
- Another method includes the condensation of 4-chlorobenzaldehyde with a morpholine derivative, followed by cyclization and subsequent purification steps.
-
Industrial Production Methods
- Industrial production typically involves large-scale batch reactions using optimized conditions to maximize yield and purity.
- The use of catalysts and controlled reaction environments ensures the efficient production of the compound.
化学反应分析
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are employed.
-
Major Products
- Oxidation typically yields ketones or carboxylic acids.
- Reduction produces alcohols or amines.
- Substitution reactions result in halogenated or nitrated derivatives.
科学研究应用
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride has diverse applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of new chemical entities.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Studied for its interactions with various biological targets.
-
Medicine
- Explored as a potential therapeutic agent for treating neurological disorders.
- Evaluated for its efficacy in modulating specific biochemical pathways.
-
Industry
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound binds to certain receptors or enzymes, modulating their activity.
- It may interact with cellular membranes, affecting membrane-bound proteins.
-
Pathways Involved
- The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.
- It may alter the expression of genes involved in metabolic processes.
相似化合物的比较
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride can be compared with other similar compounds:
-
Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
1-(4-Chlorophenyl)-2-(1H-triazol-1-yl)ethanol: Studied for its anticonvulsant activity.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Investigated for its antimicrobial properties.
-
Uniqueness
- The presence of the morpholine ring and pentenone moiety distinguishes it from other chlorophenyl derivatives.
- Its unique structure imparts specific chemical and biological properties, making it valuable for targeted research applications.
属性
CAS 编号 |
81559-93-5 |
|---|---|
分子式 |
C15H19Cl2NO2 |
分子量 |
316.2 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C15H18ClNO2.ClH/c16-14-4-1-13(2-5-14)3-6-15(18)7-8-17-9-11-19-12-10-17;/h1-6H,7-12H2;1H |
InChI 键 |
UOLUPTJTISFQAF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC(=O)C=CC2=CC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
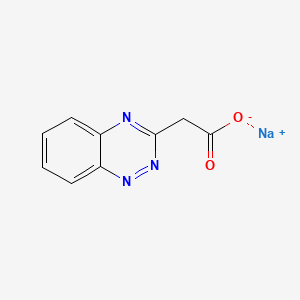
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
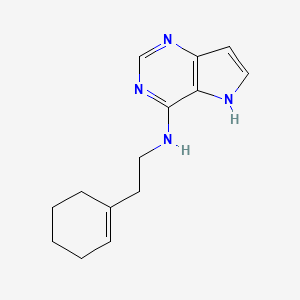
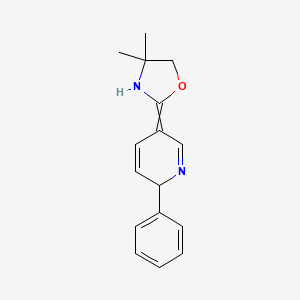

![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)

